molecular formula C13H24N4O6 B1336826 H-LYS-GLY-GLU-OH CAS No. 88096-12-2

H-LYS-GLY-GLU-OH

Cat. No.: B1336826
CAS No.: 88096-12-2
M. Wt: 332.35 g/mol
InChI Key: LCMWVZLBCUVDAZ-IUCAKERBSA-N
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Description

(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule in biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid typically involves a multi-step process. The initial step often includes the protection of amino groups to prevent unwanted reactions. This is followed by the coupling of the protected amino acid derivatives using reagents such as carbodiimides or active esters. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as solid-phase peptide synthesis (SPPS) can be employed, where the compound is assembled step-by-step on a solid support, allowing for easy purification and high yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid is used as a building block for synthesizing more complex molecules. Its reactive functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is often used in studies involving enzyme-substrate interactions due to its structural similarity to natural substrates. It can also serve as a model compound for studying protein folding and stability.

Medicine

In medicine, (2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid has potential therapeutic applications. It can be used in the design of peptide-based drugs and as a precursor for developing new pharmaceuticals.

Industry

Industrially, this compound is utilized in the production of biodegradable polymers and as a catalyst in various chemical reactions. Its versatility makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,6-diaminohexanoic acid: A simpler analog with fewer functional groups.

    (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Another amino acid derivative with different side chains.

Uniqueness

What sets (2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid apart is its combination of multiple amino and carboxyl groups, which provide unique reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological molecules.

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(21)16-7-10(18)17-9(13(22)23)4-5-11(19)20/h8-9H,1-7,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMWVZLBCUVDAZ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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